
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, molecular interactions, and therapeutic potential.
Molecular Formula: C14H24ClN5
Molecular Weight: 297.83 g/mol
CAS Number: 1856025-74-5
Structural Formula:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, a study evaluating various pyrazolo[3,4-b]pyridine derivatives demonstrated promising activity against Mycobacterium tuberculosis, suggesting that modifications in the pyrazole structure can enhance antibacterial efficacy .
Inhibition of Enzymes
The compound has also been investigated as a potential inhibitor of cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing inflammation and pain. A review on COX-II inhibitors indicated that certain pyrazole derivatives exhibit selective inhibition, which could lead to reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Properties
In vitro studies have shown that pyrazole-based compounds may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
Toxicological Studies
Toxicity assessments using zebrafish models have indicated that while some derivatives exhibit significant biological activity, their safety profiles need thorough evaluation. The lethal concentration (LC50) values provide insight into the potential risks associated with these compounds .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Case Study 1: Antitubercular Activity
In a recent study focusing on the synthesis and biological evaluation of pyrazolo derivatives, compounds similar to this compound were evaluated for their effectiveness against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load at certain concentrations, highlighting the potential for developing new antitubercular agents from this chemical scaffold .
Case Study 2: COX-II Inhibitory Effects
A comparative analysis of various pyrazole derivatives revealed that those with sulfonamide groups exhibited potent COX-II inhibitory effects. This suggests that structural modifications can lead to more effective anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs .
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Research indicates that compounds with pyrazole and sulfonamide functionalities exhibit significant anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Studies have shown that similar pyrazole derivatives possess notable antimicrobial activity. For instance, minimum inhibitory concentrations (MIC) for certain derivatives have been recorded as low as 0.22 to 0.25 μg/mL against various bacterial strains . The presence of the thiophene ring may further enhance this activity.
Anticancer Potential
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide may also hold promise as an anticancer agent. Preliminary studies suggest that modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines . The compound's ability to modulate key signaling pathways involved in cancer proliferation is of particular interest.
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds, providing insights into the potential applications of this compound:
Case Study 1: Antifungal Activity
A series of pyrazole carboxamides were synthesized and tested for antifungal properties, showing promising results against common fungal pathogens . This reinforces the potential for developing antifungal agents based on this structural framework.
Case Study 2: Structure–Activity Relationship (SAR)
Investigations into the SAR of pyrazole derivatives revealed that specific modifications can significantly enhance biological activity. For example, substituents on the thiophene ring were found to alter binding affinities for biological targets, which is crucial for drug design .
Comparative Analysis of Related Compounds
Compound Name | Structure | Unique Properties |
---|---|---|
N-(4-methylphenyl)-2-(thiophen-3-yl)acetamide | Structure | Enhanced lipophilicity |
1-(4-fluorophenyl)-3-methylpyrazole | Structure | Exhibits potent anti-inflammatory activity |
5-methylpyrazole derivatives | Structure | Known for diverse biological activities |
Propiedades
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14(2)23-18(13-15(3)21-23)20-19(24)16-7-9-17(10-8-16)27(25,26)22-11-5-4-6-12-22/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDBVIQLSUCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.